molecular formula C9H14O4 B1346811 Pinic acid CAS No. 473-73-4

Pinic acid

Cat. No.: B1346811
CAS No.: 473-73-4
M. Wt: 186.20 g/mol
InChI Key: LEVONNIFUFSRKZ-WDSKDSINSA-N
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Description

Pinic acid is a dicarboxylic acid that is a significant oxidation product of α-pinene, a common monoterpene found in the essential oils of many plants. It is a key component in the formation of secondary organic aerosols in the atmosphere, which play a crucial role in climate regulation and air quality .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinic acid can be synthesized through the ozonolysis of α-pinene. The reaction involves the cleavage of the carbon-carbon double bond in α-pinene by ozone, followed by the formation of this compound through subsequent reactions . The reaction conditions typically involve the use of an ozone generator and a solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary role in atmospheric chemistry rather than industrial applications. the principles of ozonolysis and subsequent oxidation reactions can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Pinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pinic acid primarily involves its role in atmospheric chemistry. This compound is formed through the oxidation of α-pinene by ozone and hydroxyl radicals. The molecular targets include various atmospheric oxidants, and the pathways involve complex photochemical reactions that lead to the formation of secondary organic aerosols .

Properties

CAS No.

473-73-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

LEVONNIFUFSRKZ-WDSKDSINSA-N

SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C

Isomeric SMILES

CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C

28664-02-0

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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